

Determining Enantiomeric Excess of Chiral Amines using NMR Spectroscopy: A Comparative Guide

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The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and readily available tool for this purpose. This guide provides a comparative overview of common NMR-based methods for determining the enantiomeric excess of chiral amines, focusing on the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). Experimental data is presented to support the comparison, along with detailed protocols for key methods.

Introduction to Chiral Recognition by NMR

Enantiomers are chemically identical in an achiral environment, and thus, their NMR spectra are indistinguishable. To differentiate enantiomers by NMR, they must be converted into diastereomers, which have distinct physical and chemical properties, including their NMR spectra.[1][2] This is achieved by introducing a chiral auxiliary, which can be a Chiral Derivatizing Agent that covalently binds to the analyte, or a Chiral Solvating Agent that forms non-covalent diastereomeric complexes.[3][4]

The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer in the NMR spectrum.

Chiral Derivatizing Agents (CDAs)

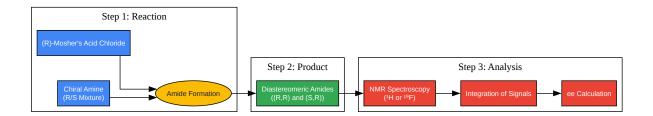


CDAs react with the chiral amine to form a covalent bond, creating a pair of diastereomers.[4] This method often results in large and easily quantifiable differences in the chemical shifts ($\Delta\delta$) of the corresponding protons or other nuclei.

Mosher's Acid (MTPA)

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the ee of chiral alcohols and amines.[5][6] The amine is typically converted to its corresponding amide using Mosher's acid chloride. The presence of the trifluoromethyl group allows for analysis by both ¹H and ¹⁹F NMR spectroscopy.[6]

Workflow for Mosher's Acid Derivatization:



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Caption: Workflow for ee determination using Mosher's acid.

Advantages:

- Well-established and widely applicable method.
- The resulting diastereomers often exhibit significant chemical shift differences.
- The presence of fluorine allows for sensitive ¹⁹F NMR analysis, which often has a wider chemical shift range and less signal overlap than ¹H NMR.

Disadvantages:



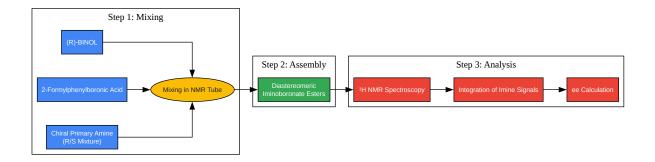
- The derivatization reaction must go to completion to ensure that the diastereomeric ratio accurately reflects the enantiomeric ratio of the starting amine.[7]
- Kinetic resolution can occur if the reaction is not complete, leading to inaccurate ee values.

 [7]
- Mosher's acid chloride is sensitive to moisture.[8]

Three-Component Assembly with Boronic Acids

A versatile method for determining the ee of primary amines involves a three-component condensation reaction between the amine, 2-formylphenylboronic acid (2-FPBA), and a chiral diol, such as (R)-1,1'-bi-2-naphthol (BINOL).[1][9] This assembly forms a pair of diastereomeric iminoboronate esters that can be readily distinguished by ¹H NMR spectroscopy.[1][8]

Workflow for Three-Component Assembly:



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Caption: Workflow for ee determination via three-component assembly.

Advantages:



- Rapid and convenient, often performed directly in the NMR tube.[1]
- The imine proton signals of the resulting diastereomers are typically well-resolved in the ¹H NMR spectrum.[8]
- The reagents are relatively stable and less sensitive to moisture compared to acid chlorides.

 [8]

Disadvantages:

- The presence of water can hydrolyze the imine bond, affecting the accuracy of the measurement. The use of molecular sieves is recommended.
- The amine should be in excess to avoid kinetic resolution.[10]

Chiral Solvating Agents (CSAs)

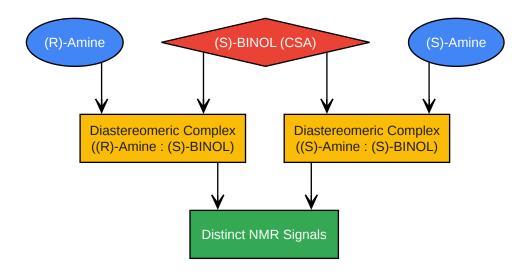
CSAs form non-covalent diastereomeric complexes with the enantiomers of the chiral amine through interactions such as hydrogen bonding, π - π stacking, and dipole-dipole interactions.[3] [11] This approach is generally faster than using CDAs as it does not require a chemical reaction and purification.

BINOL and its Derivatives

1,1'-Bi-2-naphthol (BINOL) and its derivatives, particularly BINOL-phosphoric acids, are effective CSAs for the enantiodiscrimination of various compounds, including amines.[12] The hydroxyl groups of BINOL can form hydrogen bonds with the amine, leading to the formation of transient diastereomeric complexes.

Principle of Chiral Solvation:





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Caption: Principle of ee determination using a Chiral Solvating Agent.

Advantages:

- Simple and rapid procedure; the CSA is directly added to the analyte solution in the NMR tube.[3]
- Non-destructive method as the analyte can be recovered.
- Avoids potential side reactions and kinetic resolution associated with CDAs.

Disadvantages:

- The chemical shift differences (Δδ) are often smaller than those observed with CDAs, which
 may require higher field NMR spectrometers for accurate quantification.
- The interactions are solvent-dependent, and the choice of solvent is crucial for achieving good separation of signals. Non-polar solvents like CDCl₃ and C₆D₆ are often preferred.[12]

Comparison of Methods



Feature	Chiral Derivatizing Agents (CDAs)	Chiral Solvating Agents (CSAs)	
Principle	Covalent bond formation to create diastereomers	Non-covalent interactions to form transient diastereomeric complexes	
Speed	Slower (requires reaction and possibly purification)	Faster (direct mixing in NMR tube)	
Sample Integrity	Destructive (analyte is chemically modified)	Non-destructive (analyte can be recovered)	
Chemical Shift Difference ($\Delta\delta$)	Generally larger and easier to quantify	Often smaller, may require higher field NMR	
Potential Issues	Incomplete reaction, kinetic resolution, side reactions	Solvent effects, concentration effects, weak interactions	
Examples	Mosher's acid (MTPA), Three- component assembly with 2- FPBA and BINOL	BINOL and its derivatives, Chiral metal complexes	

Quantitative Data Comparison

The following table summarizes typical chemical shift differences ($\Delta\Delta\delta$) observed for the diastereomeric signals of a model primary amine, 1-phenylethylamine, using different methods.

Method	Chiral Auxiliary	Nucleus	Diastereom eric Signal	ΔΔδ (ppm)	Reference
CDA	(R)-Mosher's Acid	¹ H	α-CH	~0.1	[5]
CDA	2-FPBA / (R)- BINOL	¹ H	Imine CH	0.04 - 0.1	[1]
CSA	(R)-BINOL	¹ H	α-CH	0.01 - 0.05	[12]
CSA	Chiral Ir(III) Complex	¹ H	Aromatic CH	>0.1	[13]



Note: The exact chemical shift differences can vary depending on the specific amine, solvent, and temperature.

Experimental Protocols

Protocol 1: Determination of ee using the Three-Component Assembly Method

This protocol is adapted from Pérez-Fuertes et al. (2008).[9]

Materials:

- Chiral primary amine (e.g., 1-phenylethylamine)
- 2-Formylphenylboronic acid (2-FPBA)
- (R)-1,1'-Bi-2-naphthol ((R)-BINOL)
- Deuterated chloroform (CDCl3)
- NMR tubes
- Activated 4 Å molecular sieves

Procedure:

- Prepare a "host" solution by dissolving equimolar amounts of 2-FPBA and (R)-BINOL in CDCl₃. For example, dissolve 15.0 mg of 2-FPBA and 28.6 mg of (R)-BINOL in 1 mL of CDCl₃. Add activated 4 Å molecular sieves to the solution.
- Prepare the amine solution by dissolving the chiral amine in CDCl₃. The concentration should be such that the amine is in excess relative to the host components.
- In an NMR tube, combine 0.3 mL of the host solution and 0.3 mL of the amine solution.[1]
- Gently shake the NMR tube to ensure thorough mixing. The reaction is typically complete within minutes at room temperature.



- Acquire the ¹H NMR spectrum.
- Identify the signals corresponding to the imine protons of the two diastereomeric iminoboronate esters. These signals are typically well-resolved singlets in the region of 8.5-9.5 ppm.
- Integrate the two imine proton signals.
- Calculate the enantiomeric excess using the formula: ee (%) = |(Integral1 Integral2)/(Integral1 + Integral2)| * 100.

Protocol 2: Determination of ee using a Chiral Solvating Agent (BINOL)

Materials:

- · Chiral amine
- (R)- or (S)-1,1'-Bi-2-naphthol (BINOL)
- Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
- NMR tubes

Procedure:

- Dissolve a known amount of the chiral amine in 0.6 mL of the deuterated solvent in an NMR tube.
- Acquire a ¹H NMR spectrum of the amine alone.
- Add an equimolar amount of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
- Gently shake the tube to dissolve the CSA and allow for complex formation.
- Acquire another ¹H NMR spectrum.



- Identify a proton signal of the amine (e.g., the α-proton) that splits into two distinct signals upon addition of the CSA.
- Integrate the two separated signals.
- Calculate the enantiomeric excess using the formula: ee (%) = |(Integral1 Integral2)/(Integral1 + Integral2)| * 100.

Conclusion

Both Chiral Derivatizing Agents and Chiral Solvating Agents are valuable tools for the determination of enantiomeric excess of chiral amines by NMR spectroscopy. The choice of method depends on several factors, including the nature of the amine, the required accuracy, the available instrumentation, and the time constraints of the analysis. CDAs, such as Mosher's acid and the three-component boronic acid system, generally provide larger and more easily quantifiable signal separations. CSAs, like BINOL and its derivatives, offer a simpler, faster, and non-destructive alternative, although the resulting chemical shift differences may be smaller. For reliable and accurate results, it is crucial to carefully follow established experimental protocols and to be aware of the potential pitfalls of each method.

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